molecular formula C12H9BrN2O2S B5696770 4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide

4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide

Cat. No. B5696770
M. Wt: 325.18 g/mol
InChI Key: LFDZXLJJHRCERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been evaluated for its anticancer activity. Studies have shown that it inhibits the growth of cancer cells and induces apoptosis. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in reducing inflammation.
In addition, this compound has been studied for its potential as an organic semiconductor material. It has been found to possess good electron-transporting properties and has been used in the development of organic field-effect transistors.

Mechanism of Action

The mechanism of action of 4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It may also interact with specific receptors in the body, leading to its observed effects.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties and reduce inflammation. In addition, it has been found to possess good electron-transporting properties, making it a potential material for use in organic field-effect transistors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide in lab experiments is its potential as an anticancer agent and anti-inflammatory agent. It has shown promising results in reducing cancer cell growth and inflammation. Another advantage is its potential as an organic semiconductor material, which can be used in the development of organic field-effect transistors.
One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and effectiveness. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the study of 4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide. One direction is to further investigate its mechanism of action to better understand how it interacts with cancer cells and reduces inflammation. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound.
In addition, further studies can explore the potential of this compound as an organic semiconductor material and its applications in the development of organic field-effect transistors. Finally, more research can be done to evaluate the safety and efficacy of this compound in vivo and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide is a synthetic compound that has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and organic semiconductor material. While its mechanism of action is not fully understood, studies have shown its potential as a therapeutic agent. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 4-bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide involves the reaction of 4-bromo-1,2-phenylenediamine with thienyl isocyanate in the presence of a base. The resulting product is then treated with acid to obtain the final compound. This method has been optimized to produce high yields of the compound and has been used in various studies.

properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2S/c13-10-3-1-8(2-4-10)11(14)15-17-12(16)9-5-6-18-7-9/h1-7H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDZXLJJHRCERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)C2=CSC=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)C2=CSC=C2)/N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N'-[(3-thienylcarbonyl)oxy]benzenecarboximidamide

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